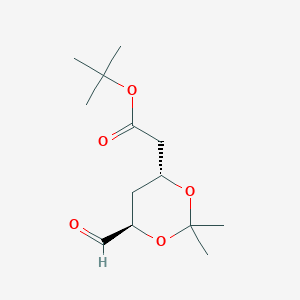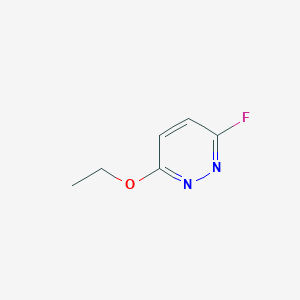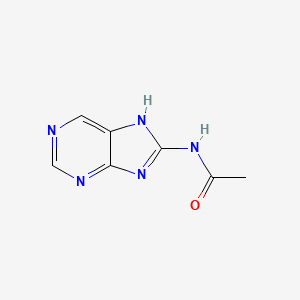
tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound with a unique structure that includes a dioxane ring and a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves the formation of the dioxane ring followed by the introduction of the formyl group. One common method involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the dioxane ring. The formyl group can then be introduced through a formylation reaction using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Amide or thioester derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The dioxane ring provides a stable framework that can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential applications compared to similar compounds. The combination of the dioxane ring and the formyl group makes it a valuable intermediate in organic synthesis and a potential candidate for further research in medicinal chemistry.
Eigenschaften
Molekularformel |
C13H22O5 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
tert-butyl 2-[(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
JEFQIIXBSQLRTF-NXEZZACHSA-N |
Isomerische SMILES |
CC1(O[C@H](C[C@@H](O1)C=O)CC(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)

![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)










